
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves hydrothermal methods or reactions with specific catalysts. For example, yttrium benzene dicarboxylates with similar structural motifs have been synthesized employing hydrothermal methods in the presence of 1,10-phenanthroline, indicating the utility of such methods for complex organic compounds (A. Thirumurugan, S. Natarajan, 2004). Additionally, catalysts like metal triflates have been used for secondary benzylation, suggesting pathways for introducing benzyl groups into complex molecules (Masahiro Noji et al., 2003).
Molecular Structure Analysis
Molecular structure analyses, such as quantum mechanical calculations and spectroscopic investigations, provide detailed insights into the structural parameters and vibrational frequencies of similar compounds, aiding in understanding the molecular geometry and electronic distribution (P. Govindasamy, S. Gunasekaran, 2015).
Chemical Reactions and Properties
Chemical reactions involving similar structures include condensation reactions with arylaldehydes, indicating potential reactivity pathways for functionalization and derivatization (Wang Yan-ru et al., 2008). The presence of electron-withdrawing groups, such as the trifluoromethyl group, can significantly influence the reactivity and selectivity of such compounds in chemical reactions.
Physical Properties Analysis
The physical properties of compounds with complex structures are often determined through spectroscopic methods and thermal analyses. For instance, spectroscopic characterization and differential scanning calorimetry have been used to characterize the monomer and polymer forms of related compounds, providing insights into their stability and degradation pathways (M. Coskun et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophilic or nucleophilic attack, can be predicted by mapping the molecular electrostatic potential, as demonstrated in studies on related molecules. This analysis aids in understanding the sites of reactivity and the relative reactivities toward different types of chemical reactions (P. Govindasamy, S. Gunasekaran, 2015).
Scientific Research Applications
Applications in Materials Science and Chemistry
Energy Storage : Novel sulfide polymers related to the chemical structure of interest have been tested as cathode materials in rechargeable lithium batteries. These materials demonstrated significant specific capacity, highlighting their potential in energy storage solutions (Zhang et al., 2007).
Polymer Synthesis and Degradation : The synthesis and characterization of polymers derived from similar compounds have been explored. Studies on their thermal degradation provide insight into their stability and decomposition, which is crucial for their application in materials science (Coskun et al., 1998).
Organic Synthesis : Reactions of related dithiolan derivatives with acetylenic esters and benzyne have been studied, offering routes to synthesize complex organic molecules. This research contributes to the development of new synthetic methods in organic chemistry (Easton et al., 1972).
Applications in Pharmacology and Biochemistry
Anticancer Research : Some derivatives of 1,4‐naphthoquinone containing phenylaminosulfanyl moieties, which share structural motifs with the compound of interest, have shown potent anticancer activity against several human cancer cell lines. This suggests potential applications in designing new anticancer agents (Ravichandiran et al., 2019).
Antibacterial Agents : New pyrazole derivatives with a trifluoromethyl group have been synthesized and evaluated for their antibacterial activity, highlighting the potential of similar compounds in developing new antibacterial drugs (Kumar et al., 2005).
Hybrid Pharmaceuticals : NOSH-Aspirin, a novel hybrid releasing both nitric oxide and hydrogen sulfide, represents a new class of anti-inflammatory pharmaceuticals. This innovative approach to drug design showcases the potential for derivatives of the discussed compound in therapeutic applications (Kodela et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2S2/c18-17(19,20)13-3-1-2-12(10-13)15(21)22-14-6-4-11(5-7-14)16-23-8-9-24-16/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZGDJFKBXKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

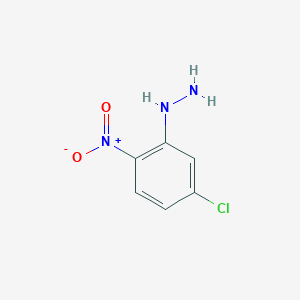
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)
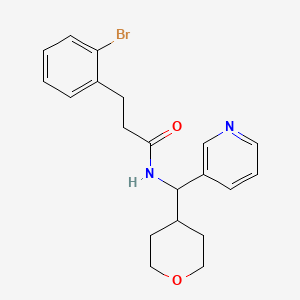
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)
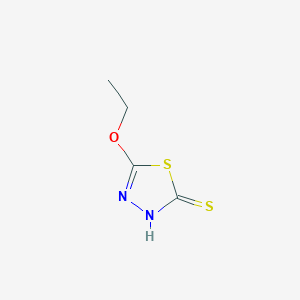
![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)
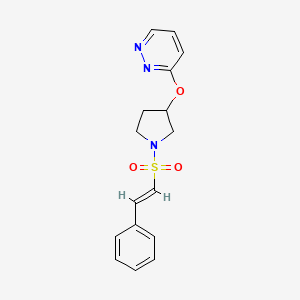
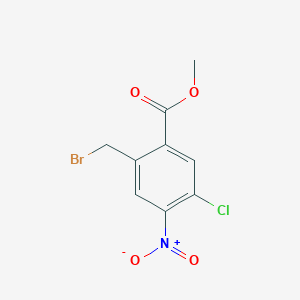
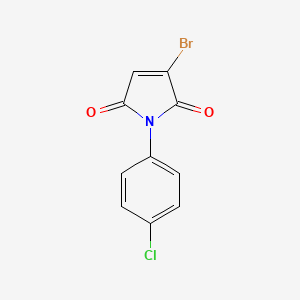
![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)
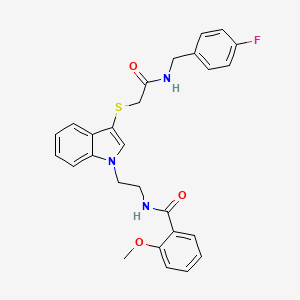
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)